molecular formula C13H23NO5 B13612245 (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid

(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid

Cat. No.: B13612245
M. Wt: 273.33 g/mol
InChI Key: YKLNULGKYIWMBK-BDAKNGLRSA-N
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Description

(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid is a chiral azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols with appropriate leaving groups.

    Introduction of Protecting Groups: The tert-butoxy and tert-butoxycarbonyl groups are introduced to protect the functional groups during subsequent synthetic steps. These protecting groups can be added using standard protection reactions involving tert-butyl chloroformate or tert-butyl alcohol.

    Final Functionalization: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The tert-butoxy and tert-butoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with unique properties.

    Biological Studies: The compound can be employed in studies investigating the biological activity of azetidine derivatives.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its structural features and functional groups. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • Thiosulfate

Uniqueness

(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature and the presence of both tert-butoxy and tert-butoxycarbonyl groups make it a valuable intermediate in asymmetric synthesis and drug development.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C13H23NO5/c1-12(2,3)18-8-7-14(9(8)10(15)16)11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,15,16)/t8-,9+/m1/s1

InChI Key

YKLNULGKYIWMBK-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)O[C@@H]1CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC1CN(C1C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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